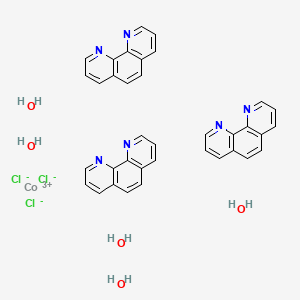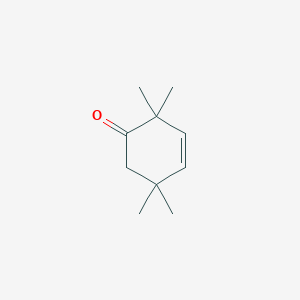
2,2,5,5-Tetramethylcyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,5,5-Tetramethylcyclohex-3-en-1-one is an organic compound with the molecular formula C10H16O. It is a cyclohexenone derivative characterized by four methyl groups attached to the cyclohexene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylcyclohex-3-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of 2,2,5,5-tetramethylcyclohexane-1,3-dione, which can be achieved through various catalytic processes . The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize efficiency and minimize waste. The use of continuous flow reactors and advanced separation techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylcyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
2,2,5,5-Tetramethylcyclohex-3-en-1-one has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylcyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-Tetramethylcyclohexane-1,3-dione: A precursor in the synthesis of 2,2,5,5-Tetramethylcyclohex-3-en-1-one.
2,2,5,5-Tetramethylhex-3-ene: Another compound with a similar structure but different chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a cyclohexene ring.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,2,5,5-tetramethylcyclohex-3-en-1-one |
InChI |
InChI=1S/C10H16O/c1-9(2)5-6-10(3,4)8(11)7-9/h5-6H,7H2,1-4H3 |
InChI Key |
XNPZPUYWAJBZNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C=C1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Pyridin-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12978095.png)
![6-Oxaspiro[3.4]octan-8-one](/img/structure/B12978100.png)
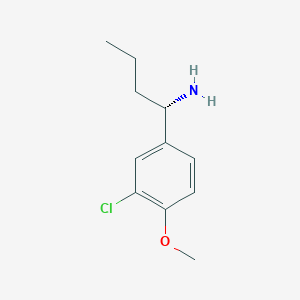
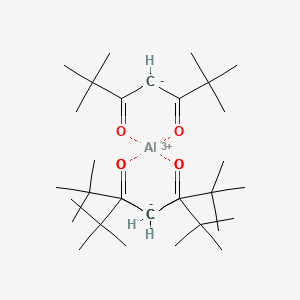
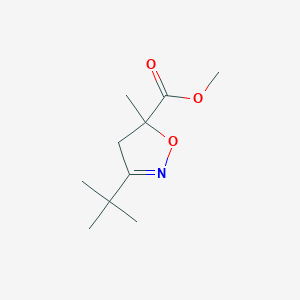
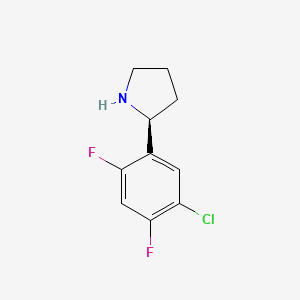
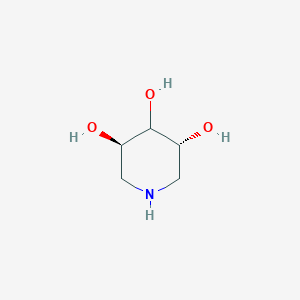
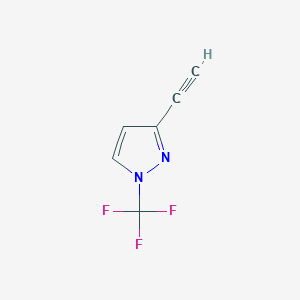
![6-(2,6-dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12978150.png)

![(1,1-Difluorospiro[2.3]hexan-5-yl)methanol](/img/structure/B12978159.png)
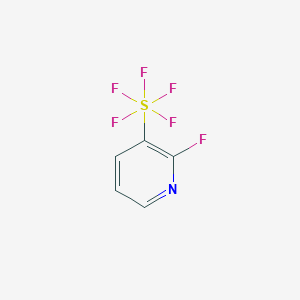
![8-(Indolin-5-yl)chromeno[7,8-d]imidazol-6(3H)-one](/img/structure/B12978166.png)
